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Compound of Interest

Compound Name:
Ethyl 4-chloro-8-cyanoquinoline-3-

carboxylate

Cat. No.: B1350530 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-8-cyanoquinoline-3-
carboxylate

This guide provides a detailed technical overview of the spectroscopic properties of Ethyl 4-chloro-8-
cyanoquinoline-3-carboxylate, a substituted quinoline derivative of interest to researchers in medicinal

chemistry and drug discovery. Quinoline scaffolds are significant pharmacophores known for a wide range

of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Understanding

the precise structure and electronic properties of novel derivatives like this one is paramount for elucidating

structure-activity relationships (SAR) and advancing drug development programs.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will

focus on a detailed prediction and interpretation of its expected spectroscopic data based on first principles

and comparative analysis with structurally related compounds. This approach provides a robust framework

for researchers to identify and characterize this molecule.

Molecular Structure and Physicochemical Properties
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core.

The structure is characterized by three key substituents: a chlorine atom at position 4, a cyano group at

position 8, and an ethyl carboxylate group at position 3. These substituents critically influence the

molecule's electronic distribution and, consequently, its spectroscopic signatures.
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Property Value Source

Molecular Formula C₁₃H₉ClN₂O₂ [4]

Molecular Weight 260.67 g/mol [4]

Monoisotopic Mass 260.0352552 Da [4]

IUPAC Name
ethyl 4-chloro-8-cyanoquinoline-3-

carboxylate
[4]

CAS Number 77173-67-2 [4]

digraph "structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N1 [label="N"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

Cl [label="Cl", fontcolor="#EA4335"];

C_ester [label="C"];

O_ester1 [label="O"];

O_ester2 [label="O"];

CH2_ethyl [label="CH₂"];

CH3_ethyl [label="CH₃"];

C_cyano [label="C"];

N_cyano [label="N"];

H2[label="H"];
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H5[label="H"];

H6[label="H"];

H7 [label="H"];

// Define positions (adjust as needed for better layout)

C1 [pos="0,1!"];

C2 [pos="1,1.5!"];

C3 [pos="2,1!"];

C4 [pos="2,0!"];

C5 [pos="1,-0.5!"];

C6 [pos="0,0!"];

N1 [pos="-1,0.5!"];

C7 [pos="-1,-0.5!"];

C8 [pos="-2,0!"];

C9 [pos="-2,1!"];

C10 [pos="-1,1.5!"];

Cl [pos="3,1.5!"];

C_ester [pos="3,-0.5!"];

O_ester1 [pos="3,-1.5!"];

O_ester2 [pos="4,0!"];

CH2_ethyl [pos="5,0!"];

CH3_ethyl [pos="6,0!"];

C_cyano [pos="-3,1.5!"];

N_cyano [pos="-4,2!"];

H2[pos="1,2.5!"];

H5[pos="1,-1.5!"];

H6[pos="-0.5,-1!"];

H7 [pos="-2.5,-0.5!"];

// Define bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;
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C1 -- N1;

N1 -- C7;

C7 -- C6;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C1;

C3 -- Cl;

C4 -- C_ester;

C_ester -- O_ester1 [style=double];

C_ester -- O_ester2;

O_ester2 -- CH2_ethyl;

CH2_ethyl -- CH3_ethyl;

C9 -- C_cyano;

C_cyano -- N_cyano [style=triple];

C2 -- H2;

C5 -- H5;

C8 -- H7;

C10 -- H6;

// Manually add labels for clarity

label_2 [label="2", pos="1.2, 1.8!", fontsize=10];

label_3 [label="3", pos="2.3, 1.2!", fontsize=10];

label_4 [label="4", pos="2.3, -0.2!", fontsize=10];

label_4a [label="4a", pos="1.2, -0.8!", fontsize=10];

label_5 [label="5", pos="-0.2, -1.2!", fontsize=10];

label_6 [label="6", pos="-1.8, -1.2!", fontsize=10];

label_7 [label="7", pos="-2.8, -0.2!", fontsize=10];

label_8 [label="8", pos="-2.8, 1.2!", fontsize=10];

label_8a [label="8a", pos="-1.2, 1.8!", fontsize=10];

}

Caption: Chemical structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. The predicted spectra are based on established chemical shift theory and data from analogous

quinoline structures.[5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline

core and the protons of the ethyl ester group. The electron-withdrawing nature of the cyano, chloro, and

carboxylate groups will generally shift the aromatic protons downfield.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.1 - 9.3 Singlet (s) 1H H-2

The proton at C-2 is

adjacent to the ring

nitrogen and is

significantly

deshielded,

appearing far

downfield.

~8.3 - 8.5
Doublet of doublets

(dd)
1H H-5

H-5 is ortho to the

electron-

withdrawing cyano

group at C-8,

resulting in a

downfield shift. It

will be coupled to

H-6 and H-7.

~8.1 - 8.3
Doublet of doublets

(dd)
1H H-7

H-7 is ortho to the

cyano group and

will be shifted

downfield, coupled

to H-5 and H-6.

~7.8 - 8.0 Triplet (t) 1H H-6

H-6 is coupled to

both H-5 and H-7,

appearing as a

triplet. Its chemical

shift is influenced

by the surrounding

protons.

~4.5 - 4.7 Quartet (q) 2H -OCH₂CH₃

The methylene

protons of the ethyl

group are adjacent

to the ester oxygen,

causing a downfield

shift. They are split

into a quartet by the

methyl protons.
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~1.4 - 1.6 Triplet (t) 3H -OCH₂CH₃

The terminal methyl

protons of the ethyl

group are split into

a triplet by the

adjacent methylene

protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon atom

in the molecule. The chemical shifts are predicted based on standard ranges for sp² and sp³ hybridized

carbons and the electronic effects of the substituents.[7][8]
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Chemical Shift (δ, ppm) Assignment Rationale

~164 - 166 C=O (Ester)

Carbonyl carbons appear

significantly downfield. This range

is typical for esters.[9]

~150 - 152 C-2

Carbon adjacent to nitrogen in a

heteroaromatic system is highly

deshielded.

~148 - 150 C-4

Attached to an electronegative

chlorine atom, this carbon is shifted

downfield.

~146 - 148 C-8a
A quaternary carbon at the fusion

of the two rings.

~135 - 137 C-5

Aromatic CH carbon, shifted

downfield by the adjacent cyano

group.

~130 - 132 C-7

Aromatic CH carbon, also

influenced by the ortho cyano

group.

~128 - 130 C-6 Aromatic CH carbon.

~125 - 127 C-4a
Quaternary carbon at the ring

junction.

~122 - 124 C-3
Quaternary carbon attached to the

ester group.

~116 - 118 C≡N (Cyano)

The cyano carbon has a

characteristic chemical shift in this

region.

~110 - 112 C-8
Quaternary carbon bearing the

cyano group.

~62 - 64 -OCH₂CH₃

The methylene carbon is attached

to oxygen, causing a downfield

shift into this range.

~14 - 15 -OCH₂CH₃
The terminal methyl carbon is a

typical upfield alkyl signal.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a

molecule. For Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, Electron Ionization (EI) would likely lead

to fragmentation, while Electrospray Ionization (ESI) would show the protonated molecular ion.

Predicted High-Resolution MS (ESI+)
m/z Adduct Formula Calculated Mass

261.04253 [M+H]⁺ C₁₃H₁₀ClN₂O₂⁺ 261.04255

283.02447 [M+Na]⁺ C₁₃H₉ClN₂NaO₂⁺ 283.02449

Data predicted by PubChem.[10]

Plausible EI Fragmentation Pathway
Under EI conditions, the molecular ion (M⁺˙) at m/z 260/262 (due to ³⁵Cl/³⁷Cl isotopes) would be observed.

Key fragmentation steps would involve the loss of the ethyl and ester functionalities.
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[M]⁺˙
m/z = 260/262

[M - C₂H₅]⁺
m/z = 231/233- •C₂H₅

[M - OC₂H₅]⁺
m/z = 215/217

- •OC₂H₅

[F2 - CO]⁺
m/z = 187/189

- CO [F3 - Cl]⁺
m/z = 152

- •Cl [F4 - HCN]⁺
m/z = 125

- HCN

Sample Preparation

Spectroscopic Analysis

Data Processing

Pure Compound
(>98% purity)

Dissolve in
CDCl₃ (NMR) or

MeOH/ACN (MS)

Prepare KBr pellet
or neat film (IR)

Acquire ¹H, ¹³C, DEPT
(500 MHz Spectrometer)

Acquire HRMS
(ESI-TOF/Orbitrap)

Acquire Spectrum
(FTIR Spectrometer)

Process spectra:
- Baseline correction

- Phasing (NMR)
- Peak picking

Correlate & Interpret Data

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1350530?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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